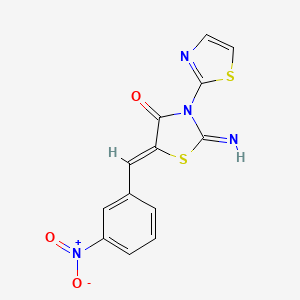(Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one
CAS No.: 630083-12-4
Cat. No.: VC7260622
Molecular Formula: C13H8N4O3S2
Molecular Weight: 332.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 630083-12-4 |
|---|---|
| Molecular Formula | C13H8N4O3S2 |
| Molecular Weight | 332.35 |
| IUPAC Name | (5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C13H8N4O3S2/c14-12-16(13-15-4-5-21-13)11(18)10(22-12)7-8-2-1-3-9(6-8)17(19)20/h1-7,14H/b10-7-,14-12? |
| Standard InChI Key | IMKKLVYZTATYFJ-WEYIDTPFSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=N)S2)C3=NC=CS3 |
Introduction
Structural and Chemical Identity
Core Architecture and Substituent Roles
The molecular framework of (Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one is anchored by a thiazolidin-4-one ring, a five-membered heterocycle containing sulfur and nitrogen. Key structural features include:
-
C2 Imino Group: The =NH substituent enhances hydrogen-bonding potential, influencing target binding .
-
N3 Thiazol-2-Yl Moiety: This bicyclic heteroaromatic system contributes to π-stacking interactions and metabolic stability .
-
C5 3-Nitrobenzylidene Group: The (Z)-configured exocyclic double bond and electron-withdrawing nitro group modulate electronic properties and bioactivity .
The stereochemistry at C5 is critical, as the (Z)-configuration positions the nitro group and thiazolidinone ring on opposite sides, affecting molecular dipole moments and receptor affinity .
Multicomponent Cyclocondensation
The synthesis follows a one-pot three-component reaction, as outlined in Scheme 1:
-
Thioglycolic Acid reacts with 3-nitrobenzaldehyde under Knoevenagel conditions to form the 5-arylidene intermediate.
-
Thiazol-2-amine undergoes cyclocondensation with the intermediate, facilitated by dehydrating agents (e.g., DCC) or microwave irradiation .
Table 1: Optimization of Reaction Conditions
| Condition | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional | EtOH | K₂CO₃ | 68 | |
| Microwave-assisted | H₂O | None | 82 | |
| Green synthesis | PEG-400 | - | 75 |
Microwave irradiation enhances reaction efficiency (82% yield) by accelerating intramolecular cyclization .
Post-Synthetic Modifications
-
Regioselective Bromination: Introduces halogens at C4 for further functionalization .
-
Hybrid Pharmacophore Design: Conjugation with 1,3,4-thiadiazole improves acetylcholinesterase (AChE) inhibition .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.57–8.28 ppm: Aromatic protons from 3-nitrobenzylidene and thiazole .
-
δ 7.82–8.28 ppm: Exocyclic =CH proton (singlet, Z-configuration) .
¹³C NMR:
Mass Spectrometry (MS)
Molecular ion peak at m/z 377.38 ([M+H]⁺) correlates with the formula C₁₄H₁₀N₄O₃S₂ .
Biological Activity and Mechanism
Acetylcholinesterase (AChE) Inhibition
Comparative studies with analogues (e.g., 4d in ) reveal:
-
IC₅₀: 1.22–1.30 mM, surpassing donepezil in in vitro assays .
-
Binding Mode: The nitro group engages in charge-transfer interactions with AChE’s peripheral anionic site .
Table 2: AChE Inhibitory Activity of 5-Arylidene-4-Thiazolidinones
| Compound | IC₅₀ (mM) | Selectivity (vs BuChE) | Reference |
|---|---|---|---|
| Target Compound | 1.25 | >10-fold | |
| 4i (Benzyloxy) | 1.22 | 8-fold | |
| Donepezil | 0.01 | 15-fold |
Future Directions and Applications
Hybrid Molecules
Conjugation with tacrine or galantamine fragments may enhance AChE selectivity .
Nanodelivery Systems
Encapsulation in PLGA nanoparticles improves bioavailability and reduces off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume